![molecular formula C17H15N3O2S B14872125 1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B14872125.png)
1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea typically involves the reaction of 3-methoxyphenylthiazole with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
-
Step 1: Synthesis of 3-methoxyphenylthiazole
- React 3-methoxyaniline with thiourea in the presence of a suitable catalyst to form 3-methoxyphenylthiazole.
- Reaction conditions: Reflux in ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid.
-
Step 2: Formation of 1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea
- React 3-methoxyphenylthiazole with phenyl isocyanate in an appropriate solvent such as dichloromethane or toluene.
- Reaction conditions: Stirring at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Industrial Production Methods
Industrial production of 1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides), nucleophilic reagents (e.g., amines, thiols); conditions: solvents like dichloromethane, acetonitrile, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated thiazole rings or urea moieties.
Substitution: Substituted thiazole derivatives with various functional groups attached to the thiazole ring.
Scientific Research Applications
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties. It may inhibit the growth of various microorganisms and pathogens.
Medicine: Investigated for its anticancer properties. It may act as a potential chemotherapeutic agent by inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It may also inhibit cell proliferation by interfering with cell cycle progression.
Antiviral Activity: Inhibition of viral replication by targeting viral enzymes or proteins essential for the viral life cycle.
Comparison with Similar Compounds
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl group on the phenyl ring. It may exhibit similar biological activities but with different potency.
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring. It may have enhanced antimicrobial or anticancer properties due to the presence of the chlorine atom.
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea: Contains a nitro group on the phenyl ring. It may exhibit different biological activities, such as increased cytotoxicity against cancer cells.
Conclusion
1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylurea is a versatile compound with significant potential in various fields of scientific research. Its diverse chemical reactivity and biological activities make it a valuable compound for further investigation and development.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-5-6-12(10-14)15-11-23-17(19-15)20-16(21)18-13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20,21) |
InChI Key |
XYDUPFRDUMWQDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14872042.png)
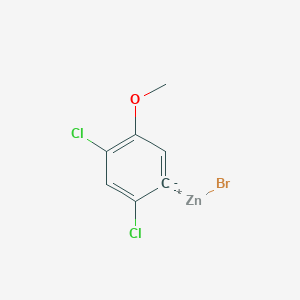
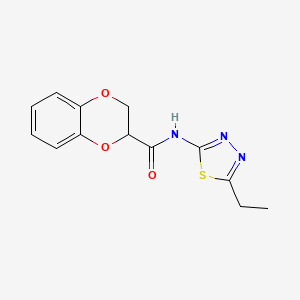
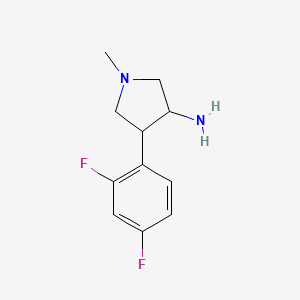

![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14872086.png)
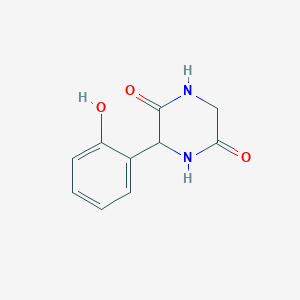
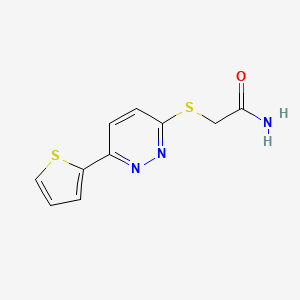
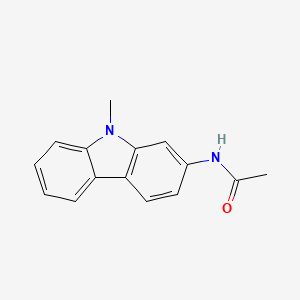
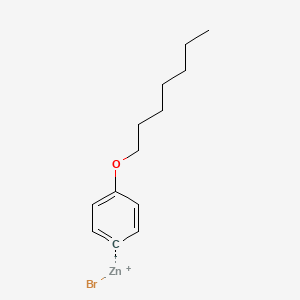

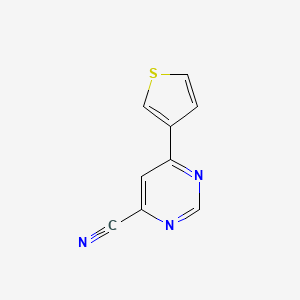
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
![5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14872120.png)
